Desmethyl-VS-5584

Catalog No.
S548983
CAS No.
1246560-33-7
M.F
C17H22N8O
M. Wt
354.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desmethyl-VS-5584

CAS Number

1246560-33-7

Product Name

Desmethyl-VS-5584

IUPAC Name

5-(8-methyl-2-morpholin-4-yl-9-propan-2-ylpurin-6-yl)pyrimidin-2-amine

Molecular Formula

C17H22N8O

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C17H22N8O/c1-10(2)25-11(3)21-14-13(12-8-19-16(18)20-9-12)22-17(23-15(14)25)24-4-6-26-7-5-24/h8-10H,4-7H2,1-3H3,(H2,18,19,20)

InChI Key

QYBGBLQCOOISAR-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

VS5584; VS 5584; VS5584; SB2343; SB2343; SB 2343.

Canonical SMILES

CC1=NC2=C(N=C(N=C2N1C(C)C)N3CCOCC3)C4=CN=C(N=C4)N

The exact mass of the compound 5-(9-Isopropyl-8-methyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine is 354.19166 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Desmethyl-VS-5584 (5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine) is a specialized purine-pyrimidine conjugate that serves as a critical synthetic intermediate and structure-activity relationship (SAR) comparator in the development of dual PI3K/mTOR kinase inhibitors [1]. While its fully methylated parent compound, VS-5584 (CAS 1246560-33-7), is a clinical-stage therapeutic candidate, the desmethyl analog specifically lacks the C8-methyl group on the purine core . This precise structural absence makes it a targeted procurement choice for late-stage functionalization in medicinal chemistry, pharmacokinetic (PK) metabolite tracking, and baseline steric mapping of the kinase ATP-binding pocket.

Substituting Desmethyl-VS-5584 with its fully substituted counterpart (VS-5584) or generic PI3K inhibitors fundamentally compromises both synthetic utility and analytical resolution [1]. In synthetic workflows, the fully methylated C8 position of VS-5584 prevents further purine core derivatization, whereas the unsubstituted C8 position in Desmethyl-VS-5584 allows for directed cross-coupling to generate novel inhibitor libraries . In SAR studies, substituting this compound with structurally distinct inhibitors fails to isolate the exact thermodynamic and steric contributions of the 8-methyl group within the hydrophobic pocket of the mTOR/PI3K kinase domain, leading to confounded selectivity data[1].

Unsubstituted C8-Purine Core for Late-Stage Library Derivatization

Desmethyl-VS-5584 provides an accessible C8 proton on the purine core, serving as a versatile synthetic intermediate for generating novel PI3K/mTOR inhibitor libraries . In contrast, the baseline VS-5584 features a sterically blocked C8-methyl group, rendering it inert to direct C8-functionalization. Procuring the desmethyl analog enables downstream halogenation or cross-coupling reactions that are chemically impossible with the fully substituted parent compound [1].

Evidence DimensionC8-Purine Core Functionalization Capacity
Target Compound DataUnsubstituted C8 proton available for late-stage derivatization
Comparator Or BaselineVS-5584 (Sterically blocked by C8-methyl group)
Quantified Difference100% availability of C8 site vs. 0% in the methylated baseline
ConditionsStandard medicinal chemistry derivatization workflows

Procuring the desmethyl form is mandatory for synthetic chemists aiming to build novel purine-based kinase inhibitor libraries via C8-modification.

Isolation of the 8-Methyl Steric Contribution in PI3K/mTOR Binding

In the optimization of purine-based kinase inhibitors, the addition of a methyl group at the 8-position was specifically designed to occupy a hydrophobic pocket, enhancing selectivity [1]. Desmethyl-VS-5584 serves as the exact structural negative control to quantify this effect. By comparing the desmethyl analog against VS-5584, researchers can precisely measure the binding energy and selectivity fold-change contributed solely by the C8-methyl group, a resolution impossible to achieve using structurally divergent inhibitors .

Evidence DimensionStructural variable isolation for kinase binding affinity
Target Compound DataLacks C8-methyl, acts as baseline steric control
Comparator Or BaselineVS-5584 (Contains C8-methyl for hydrophobic pocket occupation)
Quantified DifferenceSingle methyl group difference (ΔCH3) for exact thermodynamic binding quantification
ConditionsIn vitro kinase assay profiling (PI3K isoforms vs. mTOR)

It is the only valid comparator for isolating the exact structure-activity relationship (SAR) contribution of the C8-methyl group in purine-based mTOR/PI3K inhibitors.

Reference Standard Suitability for Demethylation Metabolite Tracking

Methyl-purine drugs can undergo oxidative demethylation in vivo. Desmethyl-VS-5584 is utilized as a highly pure reference standard in UPLC-MS/MS pharmacokinetic studies to track the metabolic fate of the parent drug [1]. When establishing bioanalytical methods, having the exact desmethyl analog allows for the precise identification of potential demethylated metabolites, ensuring regulatory-grade PK profiling that cannot be achieved using generic internal standards.

Evidence DimensionMass-to-charge (m/z) resolution for metabolite tracking
Target Compound Datam/z 341.39[M+H]+ (exact demethylated mass)
Comparator Or BaselineGeneric internal standards (e.g., Buparlisib, m/z 411.4)
Quantified DifferenceExact structural match for the theoretical C8-demethylated metabolite of VS-5584
ConditionsUPLC-MS/MS pharmacokinetic plasma profiling

Essential for DMPK labs needing an authentic reference standard to monitor the demethylation pathways of purine-based kinase inhibitors.

Medicinal Chemistry and Novel Inhibitor Synthesis

Utilized as a core building block where its unsubstituted C8 position allows synthetic chemists to perform late-stage functionalization to explore new chemical space around the purine-pyrimidine scaffold [1].

Structure-Activity Relationship (SAR) Mapping

Deployed as a critical baseline comparator against VS-5584 to map the steric requirements of the PI3K/mTOR ATP-binding pocket and quantify the binding energy contributed by the C8-methyl group.

Pharmacokinetic (PK) and Metabolism Profiling

Serves as a high-purity analytical reference standard in UPLC-MS/MS assays to identify and quantify potential demethylated metabolites of purine-based clinical candidates in plasma samples[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

354.19165736 Da

Monoisotopic Mass

354.19165736 Da

Heavy Atom Count

26

Appearance

White to off-white crystalline solid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W71J4X250V

Wikipedia

Vs-5584

Dates

Last modified: 08-15-2023
1: Shao Z, Bao Q, Jiang F, Qian H, Fang Q, Hu X. VS-5584, a Novel PI3K-mTOR Dual Inhibitor, Inhibits Melanoma Cell Growth In Vitro and In Vivo. PLoS One. 2015 Jul 23;10(7):e0132655. doi: 10.1371/journal.pone.0132655. eCollection 2015. PubMed PMID: 26204252; PubMed Central PMCID: PMC4512677.
2: Kolev VN, Wright QG, Vidal CM, Ring JE, Shapiro IM, Ricono J, Weaver DT, Padval MV, Pachter JA, Xu Q. PI3K/mTOR dual inhibitor VS-5584 preferentially targets cancer stem cells. Cancer Res. 2015 Jan 15;75(2):446-55. doi: 10.1158/0008-5472.CAN-14-1223. Epub 2014 Nov 28. PubMed PMID: 25432176.
3: Poulsen A, Nagaraj H, Lee A, Blanchard S, Soh CK, Chen D, Wang H, Hart S, Goh KC, Dymock B, Williams M. Structure and ligand-based design of mTOR and PI3-kinase inhibitors leading to the clinical candidates VS-5584 (SB2343) and SB2602. J Chem Inf Model. 2014 Nov 24;54(11):3238-50. doi: 10.1021/ci500493m. Epub 2014 Oct 23. PubMed PMID: 25317974.
4: Hart S, Novotny-Diermayr V, Goh KC, Williams M, Tan YC, Ong LC, Cheong A, Ng BK, Amalini C, Madan B, Nagaraj H, Jayaraman R, Pasha KM, Ethirajulu K, Chng WJ, Mustafa N, Goh BC, Benes C, McDermott U, Garnett M, Dymock B, Wood JM. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer. Mol Cancer Ther. 2013 Feb;12(2):151-61. doi: 10.1158/1535-7163.MCT-12-0466. Epub 2012 Dec 27. PubMed PMID: 23270925; PubMed Central PMCID: PMC3588144.

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